

2-Phenyl-4-bromoanisole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Phenyl-4-bromoanisole

Cat. No.: B15498875

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Technical Guide: 2-Phenyl-4-bromoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Phenyl-4-bromoanisole** (CAS No. 74447-73-7), a halogenated aromatic ether with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis via Suzuki-Miyaura coupling, and presents its key spectral data. The information is intended to support researchers and professionals in the effective utilization of this compound in their work.

Chemical Identity and Properties

2-Phenyl-4-bromoanisole, systematically named 1-bromo-4-methoxy-2-phenylbenzene, is a biphenyl derivative. The presence of the bromine atom and the methoxy group on the same phenyl ring, ortho and para to the phenyl substituent respectively, imparts specific reactivity and physical characteristics to the molecule.

Table 1: Chemical and Physical Properties of **2-Phenyl-4-bromoanisole**[1][2]



Property	Value
CAS Number	74447-73-7[2][3]
Molecular Formula	C13H11BrO[1][2]
Molecular Weight	263.13 g/mol [2][3]
IUPAC Name	2-bromo-1-methoxy-4-phenylbenzene[2]
Synonyms	3-bromo-4-methoxybiphenyl, 2-bromo-4-phenylanisole
Physical Form	Solid[1]
Purity	Typically ≥98%[1]

Synthesis of 2-Phenyl-4-bromoanisole

A common and effective method for the synthesis of **2-Phenyl-4-bromoanisole** is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation of the Suzuki-Miyaura coupling and can be adapted for the synthesis of **2-Phenyl-4-bromoanisole**.

Materials:

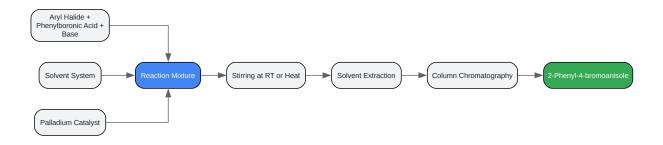
- Aryl halide (e.g., 1,4-dibromo-2-methoxybenzene)
- Phenylboronic acid
- Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)[4]
- Base (e.g., K2CO3, Na2CO3, or an ion-exchange resin like Amberlite IRA-400(OH))[5]
- Solvent system (e.g., a mixture of water and an organic solvent like ethanol or diethyl ether) [4][5]



Procedure:[4][5]

- In a round-bottomed flask, combine the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and the base.[4]
- Add the solvent system to the flask.
- Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
- Add the palladium catalyst (e.g., Pd(OAc)₂) to the mixture.[4]
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for the required duration (typically 1-2 hours or until completion, monitored by TLC).[5]
- Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).[4]
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure 2-Phenyl-4bromoanisole.[4]

Diagram 1: Suzuki-Miyaura Coupling Workflow



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Caption: General workflow for the synthesis of **2-Phenyl-4-bromoanisole** via Suzuki-Miyaura coupling.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-Phenyl-4-bromoanisole**.

Table 2: Spectroscopic Data for **2-Phenyl-4-bromoanisole**

Technique	Data
¹H NMR	Inferred from analogs: A singlet for methoxy protons ($\sim \delta$ 3.8 ppm), doublets for aromatic protons adjacent to bromine (δ 7.2–7.5 ppm), and multiplet signals for the ortho-phenyl group (δ 7.3–7.6 ppm).[6]
IR	Inferred from analogs: Strong absorption at 1250–1050 cm ⁻¹ (C-O stretch of methoxy) and 550–500 cm ⁻¹ (C-Br stretch).[6]
Mass Spec.	GC-MS data is available, with the molecular ion peak expected around m/z 262 and 264 due to bromine isotopes.[2]

Applications in Research and Drug Development

The structural motif of **2-Phenyl-4-bromoanisole**, a substituted biphenyl, is prevalent in many pharmacologically active compounds. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules for drug discovery and materials science.

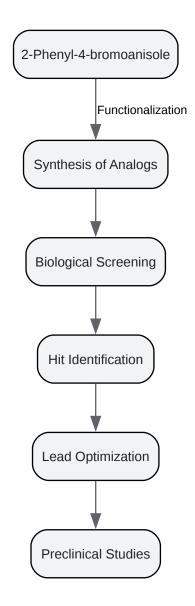
Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly implicating **2-Phenyl-4-bromoanisole** in specific signaling pathways or detailing its biological activity. Its utility primarily lies as a building block in the synthesis of larger, more complex molecules that may



exhibit biological effects. Further research is warranted to explore the direct biological relevance of this compound.

Diagram 2: Potential Research Workflow



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- To cite this document: BenchChem. [2-Phenyl-4-bromoanisole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15498875#2-phenyl-4-bromoanisole-cas-numberand-molecular-weight]

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